
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with a hydroxyl group, an iodine atom, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the iodination of a cyclohexene derivative followed by esterification and hydroxylation. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclohexene ring. The esterification can be carried out using methanol and an acid catalyst, while the hydroxylation can be achieved using a hydroxylating agent such as hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated cyclohexene derivatives.
Substitution: Formation of substituted cyclohexene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-5-bromocyclohex-3-ene-1-carboxylate
- Methyl 2-hydroxy-5-chlorocyclohex-3-ene-1-carboxylate
- Methyl 2-hydroxy-5-fluorocyclohex-3-ene-1-carboxylate
Uniqueness
Methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic properties.
Propiedades
Número CAS |
105706-87-4 |
|---|---|
Fórmula molecular |
C8H11IO3 |
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-iodocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H11IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-3,5-7,10H,4H2,1H3 |
Clave InChI |
KPAMQNVXBBCMHX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C=CC1O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


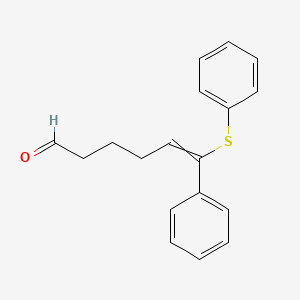
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
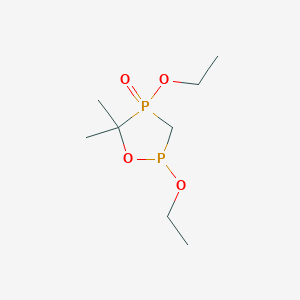
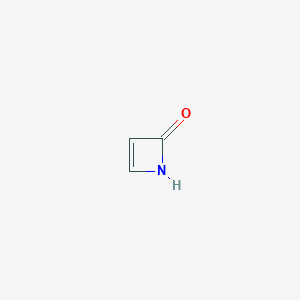

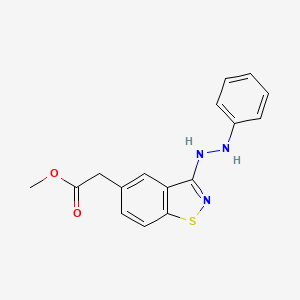
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
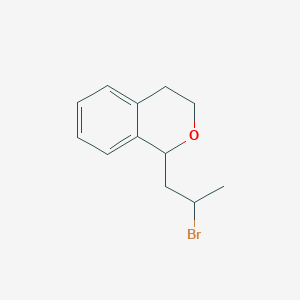
![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
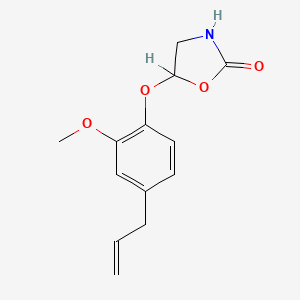
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)
